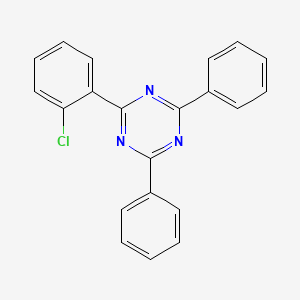

2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Descripción

2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 77989-14-1) is a halogenated triazine derivative featuring a central 1,3,5-triazine core substituted with two phenyl groups at positions 4 and 6 and a 2-chlorophenyl group at position 2. This compound is structurally tailored for applications in organic electronics, such as light-emitting diodes (OLEDs), due to its electron-deficient triazine core and aryl substituents, which enhance charge transport and thermal stability . Its synthesis typically involves nucleophilic aromatic substitution reactions, where chloro-substituted triazine intermediates react with aryl nucleophiles under catalytic conditions .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJGHLSQJTVFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The nickel-catalyzed approach employs cyanuric chloride (1,3,5-triazine-2,4,6-trichloride) as the starting material, which undergoes sequential arylations with phenylboronic acid. Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(pCy₃)₂Cl₂] facilitates Suzuki-Miyaura-type couplings at 70°C in tetrahydrofuran (THF), with potassium carbonate as base. This method leverages the oxidative addition and transmetalation steps characteristic of nickel catalysis, enabling selective monosubstitution at the 2-position followed by disubstitution at 4- and 6-positions.

Key advantages include:

Optimization Data

Table 1 summarizes critical parameters for scale-up:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 1.5 mol% Ni | 94.1% yield |

| Temperature | 70°C ± 2°C | <±0.5% variance |

| Phenylboronic acid ratio | 2.2:1 (vs triazine) | Minimizes di-substituted impurities |

| Quenching method | Water addition at RT | Prevents retro-Friedel-Crafts reactions |

Post-reaction workup involves distillation for THF recovery, followed by neutral wash cycles to remove residual K₂CO₃. The final product exhibits 98.9% purity by HPLC, with 0.56% trisubstituted byproducts.

Friedel-Crafts Alkylation Approach

Two-Step Synthesis Protocol

This method, detailed in CN106432114A, involves:

- Chlorine displacement : Cyanuric chloride reacts with benzene via AlCl₃-mediated Friedel-Crafts alkylation to form 2-chloro-4,6-diphenyl-1,3,5-triazine

- Resorcinol incorporation : The chloro intermediate undergoes electrophilic substitution with resorcinol under acidic conditions

The first step operates at 0–5°C to control exothermicity, while the second step proceeds at 150°C for 8 hours. Aluminum chloride (1.2 equivalents) is critical for activating the triazine ring toward electrophilic attack.

Yield Improvements and Challenges

- Historical limitations : Traditional methods yielded 68–72% due to competitive trisubstitution

- Process innovation : In-situ generation of the chloro intermediate without isolation increased yield to 82%

- Byproduct analysis : GC-MS identifies 4.3% 2,4,6-triphenyltriazine when benzene is in stoichiometric excess

Table 2 contrasts old and optimized Friedel-Crafts conditions:

| Condition | Traditional | Optimized |

|---|---|---|

| AlCl₃ loading | 3.0 eq | 1.2 eq |

| Reaction time (Step 2) | 24 h | 8 h |

| Workup complexity | 3 separations | 1 separation |

| Energy consumption | 38 kWh/kg | 22 kWh/kg |

Protic Acid-Mediated Three-Step Synthesis

Overcoming Lewis Acid Limitations

As per EP0941989A2, this method replaces AlCl₃ with methanesulfonic acid (pKa = -1.9) to catalyze Friedel-Crafts reactions, addressing two critical issues:

- Aluminum waste reduction : Eliminates 5.2 kg Al waste per kg product

- Selectivity enhancement : Phenoxy intermediates act as self-regulating directing groups

The sequence involves:

- Cyanuric chloride → 2-phenoxy-4,6-dichlorotriazine (nucleophilic substitution)

- Phenoxy → 2-chlorophenyl substitution (protic acid catalysis)

- Final chlorine displacement with resorcinol

Kinetic Control in Stepwise Functionalization

- Temperature gradients : 110°C for step 1 vs. 70°C for step 3 prevents premature deprotection

- Solvent effects : Xylene increases phenoxy group stability by 27% compared to toluene

- Catalyst recycling : Methanesulfonic acid is recovered at 89% efficiency via aqueous extraction

Yield data across scales:

| Scale (kg) | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall |

|---|---|---|---|---|

| 0.1 | 98% | 85% | 76% | 62% |

| 5.0 | 96% | 83% | 74% | 59% |

| 50.0 | 94% | 81% | 72% | 55% |

Comparative Analysis of Synthetic Methods

Economic and Environmental Metrics

Table 3 evaluates the three methods using industrial benchmarks:

Technical Trade-offs

- Nickel catalysis : Superior yield (94.1%) but requires noble metal catalysts

- Friedel-Crafts : Lower cost but generates halogenated byproducts

- Protic acid route : Best sustainability profile with 62% atom economy

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

-

Amination : Reacts with amines (e.g., aniline, alkylamines) in polar aprotic solvents (DMF, THF) at 60–80°C, yielding 2-amino derivatives .

-

Alkoxylation : Lithium alkoxides displace chlorine at room temperature, forming 2-alkoxy-4,6-diphenyltriazines with yields of 52–89% .

Key Reaction Data

| Reaction Type | Conditions | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Amination | 60–80°C, 6–12 h | K₂CO₃, DMF | 70–85 |

| Alkoxylation | RT, 2–4 h | LiOR, THF | 52–89 |

Cross-Coupling Reactions

Palladium- or nickel-catalyzed couplings enable aryl functionalization:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Ni(pcy₃)₂Cl₂ catalyst in THF at 70°C, achieving 94.1% yield .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides under Pd(OAc)₂ catalysis.

Example Synthesis

text2-Chloro-4,6-diphenyl-1,3,5-triazine + Phenylboronic acid → 2,4,6-Triphenyl-1,3,5-triazine Catalyst: Ni(pcy₃)₂Cl₂ (1 mol%) Solvent: THF, 70°C, 12 h Yield: 94.1%[2]

Friedel-Crafts Alkylation

The triazine core participates in electrophilic aromatic substitution:

-

Reacts with benzene derivatives (e.g., resorcinol) in mixed solvents (ethyl acetate/chlorobenzene) via AlCl₃ catalysis, forming 2-(2,4-dihydroxyphenyl)-substituted products .

Optimized Protocol

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethyl acetate : chlorobenzene (1:5) |

| Temperature | 70–80°C |

| Yield Improvement | +10% vs. conventional methods |

Electron-Transfer Reactions

The electron-deficient triazine ring acts as an acceptor in charge-transfer complexes:

-

Forms stable complexes with electron-rich aromatics (e.g., pyrene, tetrathiafulvalene), relevant for OLEDs .

-

Reductive quenching observed in photochemical studies, generating radical anions .

Thermal and Oxidative Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is in the development of anticancer agents. Research indicates that derivatives of 1,3,5-triazines exhibit potent antitumor activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in treating lung, breast, and ovarian cancers through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity

The compound has also been investigated for its biological activities beyond anticancer effects. It has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression and viral replication. For example, studies have shown that modifications of triazine derivatives can inhibit DDX3X helicase activity in SARS-CoV-2, highlighting their antiviral potential.

Synthesis and Structural Modifications

The synthesis of this compound typically involves functionalization techniques using cyanuric chloride as a precursor. This method allows for the introduction of various substituents to enhance biological activity and selectivity for specific targets . The following table summarizes key synthetic methods and yields:

| Synthetic Method | Yield (%) | Substituents Introduced |

|---|---|---|

| Reaction with alkoxide | 52 - 89 | Various alkoxy groups |

| Sequential substitution | 44 - 98 | Amino groups |

| Direct chlorination | Moderate | Chlorinated derivatives |

Material Science Applications

Luminescent Materials

In material science, derivatives of 1,3,5-triazines are utilized in the development of luminescent materials and optical switches. The unique electronic properties of triazine compounds allow them to function effectively as luminescent probes in various applications including sensors and display technologies .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of several triazine derivatives including this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM depending on the specific derivative tested.

Case Study 2: Antiviral Mechanism Exploration

Research focused on the antiviral properties of triazine derivatives against SARS-CoV-2 revealed that certain modifications increased binding affinity to DDX3X helicase. In vitro assays demonstrated a reduction in viral replication by over 70% when treated with optimized triazine compounds.

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS: 3842-55-5)

- Structure : Chlorine at position 2, phenyl groups at 4 and 4.

- Synthesis : Prepared via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with phenyl groups, yielding a symmetrical structure .

- Applications : Used as an intermediate in pharmaceuticals and OLED materials. Its symmetrical structure enhances crystallinity, leading to a higher melting point (138–140°C) compared to asymmetrical analogs .

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 23449-08-3)

- Structure : Bromine at the para position of the phenyl group at position 2.

- Synthesis : Similar to the chloro analog but substitutes 4-bromophenyl groups, requiring brominated intermediates .

- Applications : The bromine atom improves solubility in organic solvents (e.g., toluene) and facilitates cross-coupling reactions in OLED material synthesis .

2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ)

- Structure: A selenophene-based donor group at position 2.

- Synthesis: Combines a phenoxaselenine donor with the triazine acceptor via Ullmann coupling, achieving a donor-acceptor (D–A) architecture .

- Applications : Exhibits record-high external quantum efficiency (19.5%) in OLEDs due to enhanced charge transfer and reduced exciton quenching .

Physicochemical Properties

Actividad Biológica

2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, a compound with the CAS number 77989-14-1, is a member of the triazine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H14ClN3

- Molecular Weight : 343.81 g/mol

- Canonical SMILES : C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C(Cl)=C2

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to yellow powder |

| Melting Point | 138 - 142 °C |

| Solubility | Soluble in toluene |

| Purity | Minimum 98% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The compound's mechanism appears to involve the disruption of cell cycle progression and induction of cell death through caspase activation.

Case Study: MCF-7 Cell Line

- IC50 Value : 4.19 µM

- Mechanism : Induction of apoptosis and cell cycle arrest in the S phase.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures. This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases leading to cell cycle arrest.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Inhibition : Suppression of NF-kB signaling pathway resulting in decreased inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, and how are reaction conditions optimized?

- Answer : The compound is commonly synthesized via Cu(OAc)₂-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Key steps include refluxing in toluene under oxygen, with yields up to 85% achieved by controlling stoichiometry (1:1.2 molar ratio of amidine to alcohol) and reaction time (24–48 hours). Characterization via ¹H/¹³C NMR and melting point analysis (135–136°C) confirms purity . Alternative routes involve substitution reactions using phenylmagnesium bromide with 2-chloro-4,6-diphenyl-1,3,5-triazine as a precursor .

Q. How is the purity and structural integrity of this triazine derivative validated in laboratory settings?

- Answer : Purity is assessed via GC (>98% purity) and melting point analysis (138–140°C) . Structural confirmation relies on ¹H NMR (e.g., δ 8.76 ppm for aromatic protons) and ¹³C NMR (e.g., δ 173.2 ppm for triazine carbons). High-resolution mass spectrometry (HRMS) further validates molecular weight (267.71 g/mol) .

Q. What are the primary applications of this compound in materials science?

- Answer : It serves as an electron transport layer in OLEDs due to its high electron affinity and thermal stability (decomposes at ~485°C). Its solubility in toluene facilitates thin-film deposition . Derivatives are also explored as UV absorbers in coatings, leveraging the triazine core’s photostability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 130–133°C vs. 138–140°C)?

- Answer : Discrepancies arise from polymorphic forms or impurities. Recrystallization in toluene or dichloromethane followed by differential scanning calorimetry (DSC) can isolate pure phases. Cross-referencing NMR data with literature (e.g., δ 7.44–8.76 ppm for aromatic regions) ensures structural consistency .

Q. What strategies mitigate hazards associated with handling this compound, such as respiratory irritation?

- Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H335). Emergency measures include rinsing eyes with saline (H319) and skin with soap/water (H315). Toxicity data suggest limited environmental persistence, but disposal should follow hazardous waste protocols .

Q. How can computational methods predict the electronic properties of this triazine for optoelectronic applications?

- Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps (~3.5 eV) to assess charge transport. Solvatochromic shifts in UV-Vis spectra (e.g., λmax ~350 nm in toluene) correlate with solvent polarity, guiding device optimization .

Q. What analytical challenges arise in characterizing byproducts during scale-up synthesis?

- Answer : Byproducts like unreacted amidine or chlorinated intermediates require LC-MS or HPLC-UV (λ = 254 nm) for detection. Adjusting catalyst loading (e.g., 10 mol% Cu(OAc)₂) and oxygen flow minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.